molecular formula C10H11FO B1506090 1-(3-Fluorophenyl)cyclopropanemethanol

1-(3-Fluorophenyl)cyclopropanemethanol

Cat. No.: B1506090
M. Wt: 166.19 g/mol
InChI Key: DWGQNDRBBZVQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)cyclopropanemethanol is a cyclopropane derivative featuring a fluorophenyl substituent and a hydroxymethyl group. Its molecular formula is C₁₀H₁₁FO, with a molecular weight of approximately 166.20 g/mol (calculated based on structural analogs).

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

[1-(3-fluorophenyl)cyclopropyl]methanol

InChI

InChI=1S/C10H11FO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6,12H,4-5,7H2

InChI Key

DWGQNDRBBZVQDD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)cyclopropanemethanol typically involves the cyclopropanation of a suitable precursor, such as a fluorophenyl derivative. One common method is the reaction of 3-fluorobenzyl chloride with diazomethane to form the cyclopropyl ring, followed by reduction to yield the desired methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)cyclopropanemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield [1-(3-Fluoro-phenyl)-cyclopropyl]-methanone, while reduction can produce [1-(3-Fluoro-phenyl)-cyclopropyl]-methane .

Scientific Research Applications

Chemistry

In chemistry, 1-(3-Fluorophenyl)cyclopropanemethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine

Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)cyclopropanemethanol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and produce desired effects, such as inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The table below compares 1-(3-Fluorophenyl)cyclopropanemethanol with analogs bearing different halogen or functional group substitutions:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound F C₁₀H₁₁FO ~166.20 High lipophilicity; potential drug precursor
1-(3-Bromophenyl)cyclopropanemethanol Br C₁₀H₁₁BrO 227.10 Bulkier substituent; used in Suzuki couplings
[1-(2-Chlorophenyl)cyclopropyl]methanol Cl C₁₀H₁₁ClO ~182.65 Enhanced electrophilicity; agrochemical intermediate
{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine CF₃ + F C₁₁H₁₀F₄N 248.21 Amine functionality; bioactive compound

Key Observations :

  • Fluorine vs. Fluorine’s electronegativity also increases resonance stabilization of the aromatic ring .
  • Trifluoromethyl Substitution: The CF₃ group in the methanamine derivative (Table) introduces strong electron-withdrawing effects, altering solubility and reactivity compared to the parent methanol compound .
Functional Group Modifications on the Cyclopropane Ring
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Applications
This compound -CH₂OH C₁₀H₁₁FO ~166.20 Oxidation to aldehydes/carboxylic acids
1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid -COOH C₁₀H₉FO₂ 180.18 Salt formation; peptide coupling
1-(3-Fluorophenyl)cyclopentanecarboxylic acid Cyclopentane + -COOH C₁₂H₁₃FO₂ 208.23 Cyclopentanone precursor; polymer synthesis

Key Observations :

  • Methanol (-CH₂OH) vs. Carboxylic Acid (-COOH): The hydroxymethyl group is less acidic (pKa ~15–16) than the carboxylic acid (pKa ~4–5), making the former more suitable for etherification or esterification reactions. Carboxylic acid derivatives, however, are preferred for salt formation or amide coupling in drug design .
  • Ring Size (Cyclopropane vs. Cyclopentane) : Cyclopropane’s strain increases reactivity, whereas cyclopentane derivatives (e.g., ) offer conformational flexibility for bulkier substituents .

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